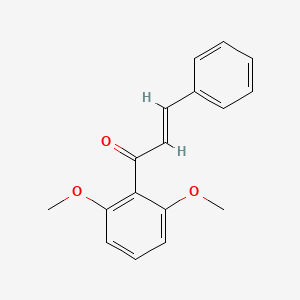

2',6'-Dimethoxychalcone

Description

2',6'-Dimethoxychalcone (C₁₇H₁₆O₄, molecular weight: 284.3 g/mol) is a chalcone derivative characterized by methoxy (-OCH₃) groups at the 2' and 6' positions of the aromatic ring (Figure 1). Chalcones, as α,β-unsaturated ketones, serve as precursors for flavonoids and exhibit diverse bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Propriétés

Numéro CAS |

5452-98-2 |

|---|---|

Formule moléculaire |

C17H16O3 |

Poids moléculaire |

268.31 g/mol |

Nom IUPAC |

(E)-1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3/b12-11+ |

Clé InChI |

GMODFQAQVHNPNU-VAWYXSNFSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |

SMILES isomérique |

COC1=C(C(=CC=C1)OC)C(=O)/C=C/C2=CC=CC=C2 |

SMILES canonique |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Chalcones

Structural Variations and Bioactivity

Table 1: Key Chalcone Derivatives and Their Substitution Patterns

Anticancer and Antiproliferative Effects

- This compound: Exhibits dual inhibition of human monoamine oxidase-A (hMAO-A, IC₅₀: 0.39 μM) and hMAO-B (IC₅₀: 3.28 μM), with a selectivity index of 113.1 for hMAO-B.

- 4',6'-DMC: Demonstrates potent antiproliferative activity against canine lymphoma cells (CLBL-1) but shows cytotoxicity to normal cells at higher concentrations. It induces apoptosis via caspase-3/8 activation and phosphatidylserine externalization .

- Flavokawain B: Triggers apoptosis in cancer cells through mitochondrial pathways and is less toxic to normal cells compared to synthetic dimethoxy derivatives .

Anti-Melanogenic and Anti-Inflammatory Effects

- 4',6'-DMC: Reduces melanin synthesis by downregulating MITF, TRP-1, and TRP-2 in B16F10 cells. It suppresses LPS-induced inflammation in RAW 264.7 macrophages by inhibiting NF-κB, COX-2, and iNOS pathways .

- This compound: Limited direct data on anti-inflammatory effects, but structural analogs like Ch35 (2'-OH-4',6'-OCH₃) inhibit NO production (IC₅₀: 7.1–9.6 μM) in LPS-treated macrophages .

Enzyme Inhibition

Structure-Activity Relationships (SAR)

Methoxy vs. Hydroxy Groups :

- Methoxy groups enhance metabolic stability and bioavailability compared to hydroxylated analogs .

- Hydroxyl groups (e.g., 2',3'-diOH in DPP-IV inhibitors) improve hydrogen bonding with enzyme active sites but may reduce membrane permeability .

Substitution Position: 4',6'-Dimethoxy derivatives (e.g., 4',6'-DMC) show superior anti-melanogenic activity due to optimal steric and electronic interactions with melanogenesis pathways . 2',6'-Dimethoxy configuration favors MAO-B selectivity, likely due to enhanced hydrophobic interactions with the enzyme’s substrate cavity .

Dual-Targeting Potential: Compounds with 2'-OH and dimethoxy groups (e.g., 4',6'-DMC) often exhibit multitarget effects (e.g., anti-inflammatory + antiproliferative), whereas fully methoxylated analogs may lack specificity .

Toxicity and Therapeutic Index

- 4',6'-DMC: Non-cytotoxic at anti-melanogenic doses (≤10 μM) but toxic to normal cells at higher concentrations (>25 μM) .

- This compound : High selectivity for hMAO-B reduces off-target effects, making it a safer candidate for neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.